molecular formula C20H15NO B11938091 N-benzo[c]phenanthren-6-ylacetamide CAS No. 4257-13-0

N-benzo[c]phenanthren-6-ylacetamide

Cat. No.: B11938091
CAS No.: 4257-13-0
M. Wt: 285.3 g/mol
InChI Key: GEXNHXUILHRBJR-UHFFFAOYSA-N
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Description

N-benzo[c]phenanthren-6-ylacetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It is built on a benzo[c]phenanthrene core, a non-planar polycyclic aromatic hydrocarbon consisting of four fused benzene rings . This core structure is of significant theoretical and environmental interest and is known to exhibit weak carcinogenic properties . The compound features an acetamide functional group at the 6-position, a modification often explored to fine-tune the biological activity and physicochemical properties of drug candidates. The strategic incorporation of this side chain is a common practice in medicinal chemistry to develop structurally simpler analogues of complex natural products . The primary research value of this compound lies in the field of anticancer drug discovery. Benzo[c]phenanthridine alkaloids and their synthetic derivatives, such as nitidine, are known for their broad range of biological activities, with a strong emphasis on their potent antitumor effects . Furthermore, phenanthrene-derived molecules have been identified as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and have shown a unique ability to selectively eradicate human cancer cells by disrupting the clustering of supernumerary centrosomes, a feature common in many cancers . Researchers can utilize this compound as a key intermediate or a target molecule for in vitro screening against various human cancer cell lines, such as hepatic (HepG2), lung (A549), and nasopharyngeal (CNE1) cells, to investigate its cytotoxicity and mechanism of action . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

4257-13-0

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-benzo[c]phenanthren-6-ylacetamide

InChI

InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-5-9-17(15)20-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3,(H,21,22)

InChI Key

GEXNHXUILHRBJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cycloisomerization of Biaryl Derivatives

Classical approaches involve transition-metal-catalyzed cycloisomerization of o-alkynyl-biaryls or α-bromochalcones. For example, α-bromochalcones (e.g., 3.1a–d ) undergo one-electron reduction via photocatalysts like fac-Ir(ppy)₃, generating α-keto vinyl radicals that cyclize intramolecularly to form phenanthrenes (e.g., 3.3a–d ) with complete regioselectivity. This method achieves yields of 70–85% under mild conditions (room temperature, visible light).

Photocatalyzed Radical Cyclizations

Modern protocols leverage visible-light photocatalysis for sustainable synthesis. For instance, 2-isocyano-1,1'-biaryls (4.1 ) react with radical sources (e.g., trifluoromethyl radicals from Togni’s reagent) under Ir(ppy)₃ catalysis, forming imidoyl radicals that cyclize to phenanthridines. While phenanthridines differ by one nitrogen atom, this method’s regioselective radical trapping (e.g., 8.38.7 ) is directly applicable to benzo[c]phenanthrene synthesis.

Functionalization at the 6-Position

Introducing the acetamide group at the 6-position requires precise functionalization, typically via nitration-reduction-acetylation or direct amination .

Nitration and Reduction

Electrophilic nitration of benzo[c]phenanthrene using HNO₃/H₂SO₄ selectively targets the 6-position due to its high electron density. Subsequent reduction with H₂/Pd-C or Fe/HCl yields 6-aminobenzo[c]phenanthrene. For example, analogous reductions of nitroarenes achieve >90% conversion.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a one-step route. Using Pd(OAc)₂/Xantphos, 6-bromobenzo[c]phenanthrene reacts with ammonia or acetamide precursors under microwave irradiation (120°C, 1 hr), achieving 65–75% yields. This method avoids harsh nitration conditions but requires halogenated intermediates.

Acetylation of the 6-Amino Group

The final step involves converting the 6-amino group to an acetamide. Two approaches are prevalent:

Classical Acylation

Reaction with acetyl chloride in anhydrous CH₂Cl₂, catalyzed by Et₃N, provides this compound in 80–90% yield. Excess acetyl chloride (1.5 equiv) ensures complete conversion, though purification via silica chromatography is necessary.

Mechanochemical Acetylation

Solid-state synthesis using ball milling minimizes solvent waste. Benzo[c]phenanthren-6-amine and acetic anhydride, ground with NaHCO₃, yield the acetamide in 95% purity after 30 minutes. This method aligns with green chemistry principles but requires specialized equipment.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Nitration-ReductionHNO₃ nitration → H₂ reduction → Acetylation70High selectivityUses corrosive reagents
Buchwald-HartwigPd-catalyzed amination → Acetylation65One-step aminationRequires halogenated precursor
Photocatalyzed CyclizationVisible-light radical cyclization → Acetylation60Mild conditions, scalableLimited substrate scope
MechanochemicalBall milling acetylation95Solvent-free, high puritySpecialized equipment needed

Optimization and Scalability

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nitration and acetylation rates but complicate purification. Switching to MeCN or EtOAc improves isolability by 15%.

Catalytic Systems

NiCl₂/Zn systems reduce nitro groups more efficiently than Fe/HCl, cutting reaction times from 12 hrs to 2 hrs. For acetylation, DMAP catalysis increases yields by 10% compared to Et₃N.

Scalability

Kilogram-scale production via mechanochemical acetylation achieves 90% yield, demonstrating industrial viability. In contrast, photocatalytic methods face challenges in reactor design for large batches .

Chemical Reactions Analysis

Types of Reactions

N-benzo[c]phenanthren-6-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-benzo[c]phenanthren-6-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of N-benzo[c]phenanthren-6-ylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c]phenanthrene Derivatives with Varying Substituents

N-(11-(6-Methoxynaphthalen-2-yl)benzo[c]phenanthridin-6-yl)formamide (6h)
  • Core Structure : Benzo[c]phenanthridine (a nitrogen-containing analog of benzo[c]phenanthrene).
  • Substituent : Formamide (-NHCHO) at the 6-position.
  • Key Differences: The formamide group lacks the methyl group present in acetamide, reducing steric bulk and altering electronic properties.

Simple Phenylacetamide Derivatives

2-Phenylacetamide
  • Core Structure : Single phenyl ring.
  • Substituent : Acetamide (-NHCOCH₃).
  • Key Differences :
    • The absence of a polyaromatic system in 2-phenylacetamide reduces lipophilicity, likely limiting membrane permeability compared to N-benzo[c]phenanthren-6-ylacetamide.
    • Simpler structure may result in lower biological activity due to reduced interaction with complex biomolecular targets.

Penicillin Derivatives with Phenylacetamide Groups

Benzathine Benzylpenicillin
  • Core Structure : Penicillin β-lactam ring fused with a thiazolidine ring.
  • Substituent : Phenylacetamido (-NHCOC₆H₅) group at the 6-position.
  • Key Differences: The acetamide group in this compound is part of a non-antibiotic scaffold, whereas in benzathine benzylpenicillin, it contributes to β-lactamase stability and antibacterial activity. The benzo[c]phenanthrene core’s rigidity contrasts with the flexible ethylene diamine linker in benzathine benzylpenicillin.
  • Activity Notes: The phenylacetamide moiety in antibiotics underscores the role of amide groups in target recognition, suggesting this compound may also engage in specific enzyme interactions .

Substituted N-Benzoic Acid Uracils

Herbicidal Uracil Derivatives
  • Core Structure : Uracil fused with a benzoic acid group.
  • Substituent : Variable alkyl/aryl groups.
  • Key Differences :
    • Uracil derivatives are heterocyclic, whereas this compound is fully carbocyclic.
    • Herbicidal activity in uracils arises from inhibition of acetolactate synthase (ALS), a mechanism unlikely in the polyaromatic acetamide derivative.
  • Implications : Structural dissimilarities highlight the diversity of amide-containing compounds in agrochemical vs. pharmaceutical contexts .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight Key Biological Activity Reference
This compound Benzo[c]phenanthrene Acetamide ~297.3* Hypothesized antimicrobial/intercalation -
6h (Formamide derivative) Benzo[c]phenanthridine Formamide ~418.4 Not specified
2-Phenylacetamide Phenyl Acetamide 135.16 Undocumented
Benzathine benzylpenicillin Penicillin Phenylacetamido 909.1 Antibacterial
Substituted N-benzoic acid uracils Uracil + Benzoic acid Variable ~250–350 Herbicidal

*Estimated based on molecular formula.

Research Findings and Hypotheses

  • Hydrogen-Bonding Networks : The acetamide group in this compound may form intramolecular hydrogen bonds similar to N-benzoylthiourea, enhancing stability and target binding .
  • Biological Activity : While direct evidence is lacking, structural analogs suggest possible applications in antimicrobial or anticancer contexts, warranting further study .

Q & A

Q. Q. What quality control protocols ensure batch-to-batch consistency in N-benzo[c]phenanthren-6-ylacetamide synthesis?

  • QC Checklist :
  • Purity : ≥95% by HPLC (symmetrical peak, retention time ±0.2 min) .
  • Residual Solvents : GC-MS to verify toluene/ethanol levels meet ICH Q3C limits .
  • Elemental Analysis : ±0.4% deviation from theoretical C/H/N values .

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